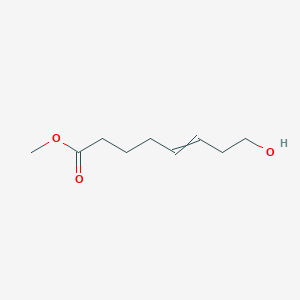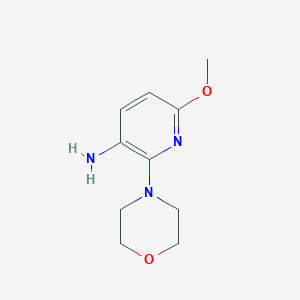
6-methoxy-2-morpholin-4-ylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-methoxy-2-morpholin-4-ylpyridin-3-amine is a chemical compound with the molecular formula C10H15N3O2. It is known for its unique structure, which includes a methoxy group, a morpholine ring, and a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-morpholin-4-ylpyridin-3-amine typically involves the reaction of 2-methoxypyridine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution on the 2-methoxypyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-methoxy-2-morpholin-4-ylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
科学的研究の応用
6-methoxy-2-morpholin-4-ylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-methoxy-2-morpholin-4-ylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine: Similar structure but with different substituents.
6-Methoxy-pyridin-2-ylamine: Lacks the morpholine ring, leading to different chemical properties
Uniqueness
6-methoxy-2-morpholin-4-ylpyridin-3-amine is unique due to the presence of both the methoxy group and the morpholine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications .
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
6-methoxy-2-morpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H15N3O2/c1-14-9-3-2-8(11)10(12-9)13-4-6-15-7-5-13/h2-3H,4-7,11H2,1H3 |
InChIキー |
GGHRDFSPEIUMRO-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)N)N2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

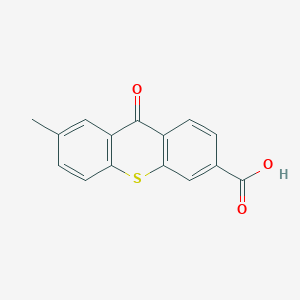
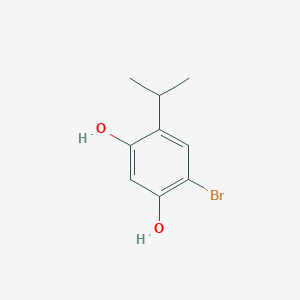
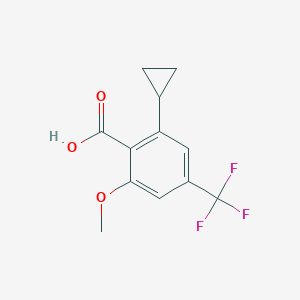
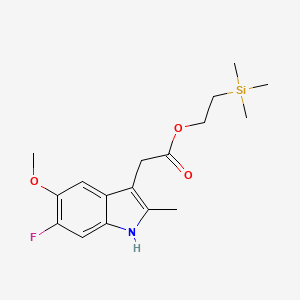
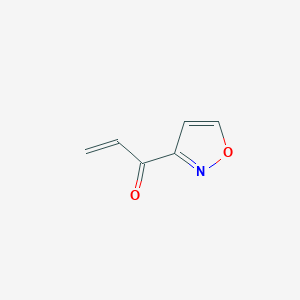

![methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate](/img/structure/B8495802.png)
![Benzo[b]thiophene-2-carboxylic acid, 7-cyano-](/img/structure/B8495808.png)
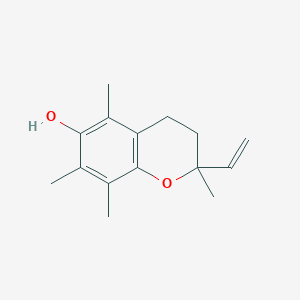
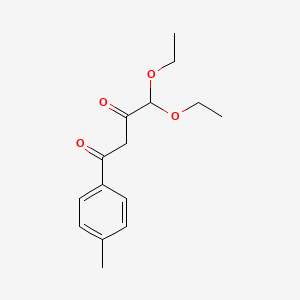
![Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n,n-dimethyl-3-(trifluoromethyl)-](/img/structure/B8495819.png)
![Oxirane, [[4-[2-(2-methylpropoxy)ethoxy]phenoxy]methyl]-](/img/structure/B8495837.png)
